2-(4-Methoxybenzoyl)-4-methylpyridine

Description

Molecular Architecture

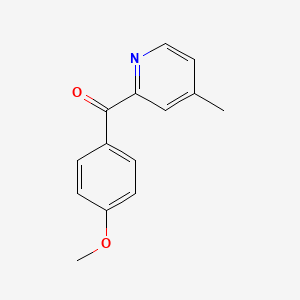

The molecular architecture of 2-(4-Methoxybenzoyl)-4-methylpyridine is defined by several key structural elements that contribute to its overall three-dimensional configuration. The compound consists of a pyridine ring as the central heterocyclic framework, which serves as the backbone for two distinct substituent groups. The pyridine nitrogen atom is positioned at the 1-position according to standard pyridine numbering conventions, establishing the reference point for describing the substitution pattern.

The 4-methoxybenzoyl substituent at the 2-position represents the most structurally significant feature of this molecule. This group consists of a benzene ring bearing a methoxy substituent at the para position, connected to the pyridine ring through a carbonyl linkage. The carbonyl carbon forms a direct bond with the carbon atom at position 2 of the pyridine ring, creating a ketone functional group that significantly influences the molecule's electronic properties and conformational behavior.

The methyl group at the 4-position of the pyridine ring provides additional steric and electronic effects. This substituent is positioned meta to the carbonyl-bearing carbon, creating an asymmetric substitution pattern that affects the overall molecular symmetry. The International Union of Pure and Applied Chemistry systematic name for this compound is (4-methoxyphenyl)-(4-methylpyridin-2-yl)methanone, which accurately reflects the structural relationship between these components.

Key molecular parameters demonstrate the compound's structural characteristics. The computed properties indicate a topological polar surface area of 39.2 square angstroms, reflecting the contribution of the nitrogen atom in the pyridine ring and the oxygen atoms in both the carbonyl and methoxy functional groups. The rotatable bond count of 3 indicates moderate conformational flexibility, primarily associated with the rotation around the carbonyl linkage and the methoxy group orientation.

Isomeric Forms and Stereochemical Considerations

The structural analysis of this compound reveals important stereochemical characteristics that influence its three-dimensional arrangement. The compound exhibits no defined stereocenter atoms, as confirmed by computational analysis showing zero defined atom stereocenter count and zero undefined atom stereocenter count. This absence of stereogenic centers indicates that the molecule does not exist as enantiomeric forms under normal conditions.

However, the compound does present conformational isomerism possibilities due to the rotational freedom around specific bonds. The primary source of conformational variation arises from the rotation around the carbon-carbon bond connecting the pyridine ring to the carbonyl carbon of the benzoyl group. This rotation can generate different conformers with varying spatial arrangements of the aromatic rings relative to each other.

The planarity relationship between the pyridine and benzene rings represents a critical stereochemical consideration. Depending on the rotational orientation around the carbonyl linkage, the two aromatic systems can adopt coplanar, perpendicular, or intermediate orientations. These conformational variations significantly impact the molecule's overall shape and potentially its interaction with other chemical species.

Additionally, the methoxy group on the benzene ring can undergo rotation around the carbon-oxygen bond, contributing to the conformational landscape of the molecule. The methoxy substituent can adopt conformations where the methyl group is either in the plane of the benzene ring or perpendicular to it, though steric considerations typically favor the planar arrangement for optimal orbital overlap.

The absence of defined bond stereocenter count confirms that the molecule does not contain any carbon-carbon double bonds with potential for geometric isomerism. This structural feature simplifies the stereochemical analysis and indicates that the primary conformational considerations involve single bond rotations rather than more rigid geometric constraints.

2D/3D Structural Depictions and Conformer Analysis

The structural representation of this compound can be effectively described through various two-dimensional and three-dimensional depiction methods. The Simplified Molecular Input Line Entry System notation for this compound is CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)OC, which provides a linear representation of the molecular connectivity. This notation clearly indicates the bonding pattern and allows for computational reconstruction of the molecular structure.

Three-dimensional conformational analysis reveals multiple energetically accessible conformers arising from rotational freedom around key bonds. The primary conformational variation involves the dihedral angle between the pyridine and benzene ring systems. Computational studies of related pyridine derivatives suggest that conformers with dihedral angles ranging from 0 to 180 degrees are possible, with energy minima typically occurring at specific orientations that optimize orbital overlap and minimize steric repulsion.

The carbonyl group orientation relative to the pyridine ring represents another important conformational parameter. The planar arrangement of the carbonyl with respect to the pyridine ring is generally favored due to conjugation effects between the aromatic system and the carbonyl π-system. This conjugation contributes to the overall stabilization of the molecule and influences its electronic properties.

Computational conformer analysis using standard quantum chemical methods typically generates multiple low-energy conformations. The energy differences between these conformers are generally small, indicating that the molecule can readily interconvert between different conformational states at room temperature. This conformational flexibility has important implications for the compound's reactivity and potential interactions with other molecules.

The methoxy group orientation on the benzene ring also contributes to the conformational landscape. The preferred conformation typically positions the methoxy group in the plane of the benzene ring to maximize conjugation with the aromatic π-system. However, slight deviations from planarity may occur due to steric interactions with neighboring atoms or crystal packing effects in solid-state structures.

Comparative Analysis with Analogous Pyridine Derivatives

The structural characteristics of this compound can be better understood through comparison with closely related pyridine derivatives. Several analogous compounds have been documented in chemical databases, providing valuable insights into structure-activity relationships and the effects of substitution patterns on molecular properties.

Comparison with 2-(2-Methoxybenzoyl)-4-methylpyridine reveals the impact of methoxy group positioning on the benzene ring. While both compounds share the same molecular formula and similar connectivity, the ortho versus para positioning of the methoxy substituent creates different steric and electronic environments. The ortho-substituted analog exhibits potentially greater steric hindrance between the methoxy group and the carbonyl linkage, which could influence the preferred conformational arrangements.

Analysis of 2-(4-Methoxybenzoyl)pyridine, which lacks the methyl substituent on the pyridine ring, demonstrates the electronic and steric effects of the 4-methyl group. The unsubstituted pyridine analog has a molecular weight of 213.23 grams per mole compared to 227.26 grams per mole for the methylated derivative. This difference highlights the contribution of the methyl group to the overall molecular properties.

The compound 1-(4-Methoxypyridin-2-yl)ethanone provides insight into the effects of replacing the benzoyl group with a simple acetyl group. This simpler analog has the molecular formula C₈H₉NO₂ and a significantly lower molecular weight of 151.16 grams per mole. The structural simplification eliminates the additional benzene ring, reducing the overall molecular complexity and conformational possibilities.

Examination of related methylpyridine derivatives reveals patterns in substitution effects. The compound 4-methylpyridine, which serves as a fundamental building block, has been extensively characterized and shows basic structural features that are modified by the addition of the methoxybenzoyl group. The addition of this large substituent significantly alters the molecular properties, increasing the complexity and introducing new conformational considerations.

Crystal structure analyses of similar compounds provide valuable three-dimensional structural information. Studies of bis(4-methylpyridine) metal complexes demonstrate how 4-methylpyridine units can coordinate to metal centers and adopt specific orientations in solid-state structures. These structural studies offer insights into the preferred conformations and intermolecular interactions of methylpyridine-containing molecules.

The following table summarizes key structural parameters for this compound and related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Topological Polar Surface Area (Ų) | Rotatable Bonds |

|---|---|---|---|---|

| This compound | C₁₄H₁₃NO₂ | 227.26 | 39.2 | 3 |

| 3-(4-Methoxybenzoyl)pyridine | C₁₃H₁₁NO₂ | 213.23 | - | - |

| 1-(4-Methoxypyridin-2-yl)ethanone | C₈H₉NO₂ | 151.16 | - | - |

| 4-Methylpyridine | C₆H₇N | 93.13 | - | 0 |

This comparative analysis demonstrates that this compound represents a structurally complex pyridine derivative with unique properties arising from the combination of aromatic substitution patterns and the presence of both electron-donating and electron-withdrawing functional groups. The compound's structural features position it as an important intermediate in synthetic chemistry and a valuable subject for further structural and conformational studies.

Properties

IUPAC Name |

(4-methoxyphenyl)-(4-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-7-8-15-13(9-10)14(16)11-3-5-12(17-2)6-4-11/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASQAIOQGSWNTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101238417 | |

| Record name | (4-Methoxyphenyl)(4-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101238417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187166-52-4 | |

| Record name | (4-Methoxyphenyl)(4-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methoxyphenyl)(4-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101238417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acylation of 4-Methylpyridine with 4-Methoxybenzoyl Chloride

Reaction Description : The key step is the reaction between 4-methylpyridine and 4-methoxybenzoyl chloride. The acyl chloride is typically prepared separately from 4-methoxybenzoic acid by treatment with thionyl chloride or oxalyl chloride.

-

- Solvent: Common solvents include dichloromethane or chloroform, which provide anhydrous conditions necessary to prevent hydrolysis of the acyl chloride.

- Base: A tertiary amine such as triethylamine or pyridine is added to neutralize the hydrochloric acid generated during the reaction.

- Temperature: The reaction is often carried out under reflux conditions for several hours (typically 2-6 hours) to ensure complete conversion.

- Atmosphere: An inert atmosphere (nitrogen or argon) is preferred to avoid moisture.

Purification : The crude product is purified by recrystallization from suitable solvents or by column chromatography to achieve high purity.

-

$$

\text{4-Methylpyridine} + \text{4-Methoxybenzoyl chloride} \xrightarrow[\text{Base}]{\text{Solvent, reflux}} \text{2-(4-Methoxybenzoyl)-4-methylpyridine}

$$ Yield and Purity : Reported yields range from moderate to high (60-85%), with purity often exceeding 98% after purification.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Direct Acylation | 4-Methylpyridine, 4-Methoxybenzoyl chloride | Triethylamine or pyridine, dichloromethane, reflux, inert atmosphere | 60-85 | >98 | Most common, straightforward, scalable |

| Chlorination of 3-Methylpyridine 1-oxide | 3-Methylpyridine 1-oxide, phosphorus oxychloride | Organic nitrogen base, -50°C to +50°C | High | High | Produces 2-chloro-4-methylpyridine intermediate |

| Etherification (analogous method) | p-Cyanochlorobenzene, p-cresol | Sodium hydride, DMF, 150°C, 1 hour | >90 | >99 | High yield and purity, applicable to related compounds |

Analysis of Reaction Parameters and Optimization

Base Selection : The use of tertiary amines such as triethylamine is critical to neutralize HCl and drive the reaction forward. Pyridine itself can act both as a base and solvent in some cases.

Solvent Choice : Anhydrous solvents like dichloromethane or chloroform prevent hydrolysis of sensitive acyl chlorides, ensuring higher yields.

Temperature Control : Reflux temperatures ensure sufficient energy for the reaction without decomposing sensitive groups.

Moisture Exclusion : Maintaining anhydrous conditions and inert atmosphere is essential to avoid side reactions and hydrolysis.

Purification Techniques : Recrystallization from methanol or ethanol and chromatographic methods are effective to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Chemistry

- Building Block for Synthesis: 2-(4-Methoxybenzoyl)-4-methylpyridine serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the preparation of pharmaceuticals and agrochemicals, allowing for the development of new compounds with enhanced properties .

- Reactivity Studies: The compound can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution. For instance, it can be oxidized to form carboxylic acids or ketones using strong oxidizing agents .

Biology

- Antimicrobial Activity: Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. In studies comparing its activity against various bacterial strains, it showed promising results comparable to standard antibiotics . For example, zones of inhibition were measured against both gram-positive and gram-negative bacteria.

- Anticancer Potential: The compound is being investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit tumor growth through specific molecular interactions, although further research is needed to elucidate the exact mechanisms involved.

Medicine

- Drug Development: this compound is explored as a candidate for drug development. Its structural features allow it to interact with biological targets effectively, making it a suitable scaffold for designing novel therapeutic agents . Its ability to participate in hydrogen bonding and π-π interactions enhances its binding affinity to target proteins.

- Radiopharmaceuticals: There are ongoing studies into using derivatives of this compound as potential PET (Positron Emission Tomography) tracers. These tracers could be significant in imaging techniques for diagnosing diseases related to nitric oxide synthase (iNOS) pathways .

Case Study 1: Antimicrobial Efficacy

In a comparative study evaluating the antimicrobial efficacy of various compounds including this compound, it was found that this compound exhibited significant activity against Klebsiella pneumoniae and Streptococcus species. The zones of inhibition were measured at 16 mm and 18 mm respectively, indicating its potential as an effective antimicrobial agent .

Case Study 2: Drug Development

A recent study focused on synthesizing analogs of this compound for potential use in cancer therapy. These analogs were tested for their cytotoxicity against various cancer cell lines, demonstrating promising results that warrant further investigation into their mechanisms of action and therapeutic potential .

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzoyl)-4-methylpyridine involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, thereby modulating biological pathways. For example, it may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation and pain .

Comparison with Similar Compounds

Reactivity and Acidity

The acidity of the 4-pyridylmethyl methyl ether (pKa 32–34 in THF) is comparable to 2- and 4-methylpyridine, indicating that electronic effects from substituents significantly modulate reactivity. The electron-donating methoxy group in 2-(4-Methoxybenzoyl)-4-methylpyridine may reduce electrophilicity at the pyridine nitrogen, altering its behavior in acid-base or coordination chemistry .

Comparison of Physical and Chemical Properties

Structural and Physical Properties

*Estimated based on analogs.

- Solubility: The methoxy group enhances hydrophilicity compared to non-polar methyl or chloro substituents, as seen in related benzoic acid derivatives .

- Thermal Stability : Higher melting points (e.g., 268–287°C in ) are typical for substituted pyridines due to increased intermolecular interactions .

Spectroscopic Data

Receptor Interactions

highlights that 2-(4-methoxybenzoyl)benzoic acid exhibits stronger binding (lower ΔGbinding) to T1R3 taste receptors than non-methoxy analogs, suggesting the methoxy group enhances receptor affinity . While this compound has a pyridine core instead of benzoic acid, its methoxybenzoyl group may similarly improve binding in biological systems, though receptor specificity could differ.

Comparative Bioactivity

- Methoxy vs.

- Pyridine vs.

Key Research Findings and Gaps

- Synthetic Optimization : Solvent and base selection (e.g., THF with LiN(SiMe₃)₂ in ) critically influence cross-coupling efficiency, necessitating tailored conditions for the target compound .

- Biological Studies: Direct docking or in vitro studies on this compound are absent in the evidence; existing data on benzoic acid analogs () cannot fully predict its activity .

Biological Activity

2-(4-Methoxybenzoyl)-4-methylpyridine is a compound with significant biological activity, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes various research findings to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a pyridine ring substituted with a methoxybenzoyl group, which contributes to its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Tubulin Polymerization : Similar to other methoxybenzoyl derivatives, this compound likely interacts with tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase. This mechanism is critical for its anticancer activity .

- Antimicrobial Activity : Preliminary studies suggest that the compound shows promise as an antimicrobial agent, potentially disrupting bacterial cell structures or functions.

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound:

- In Vitro Studies : The compound has demonstrated potent antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer cells. It has been shown to improve cytotoxicity compared to other lead compounds in the same class, indicating a low nanomolar range of activity .

- In Vivo Studies : In animal models, the compound exhibited significant tumor growth inhibition. For instance, treatment with 15 mg/kg resulted in tumor growth inhibition rates ranging from 4% to 30% in human prostate (PC-3) and melanoma (A375) xenograft models .

Antimicrobial Activity

Research on the antimicrobial properties of this compound indicates:

- Broad-Spectrum Activity : The compound has been tested against various bacterial strains, showing effective inhibition of growth. This suggests its potential use as a therapeutic agent for bacterial infections.

Case Studies

Several case studies highlight the effectiveness of this compound:

- Study on Melanoma Cells : A study demonstrated that treatment with the compound led to apoptosis in melanoma cells through tubulin polymerization inhibition. The study reported a marked increase in apoptotic markers in treated cells compared to controls .

- Prostate Cancer Model : In another study involving prostate cancer xenografts, the compound was administered over a period of 21 days. Results showed significant tumor size reduction without apparent neurotoxicity, underscoring its safety profile alongside efficacy .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Anticancer IC50 | Low nM range |

| Tumor Growth Inhibition | 4% - 30% in vivo |

| Antimicrobial Activity | Effective against multiple strains |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Methoxybenzoyl)-4-methylpyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Pd-catalyzed coupling or acylation reactions. For example, palladium catalysts (e.g., Pd(PPh₃)₄) facilitate carbon-carbon bond formation between 4-methylpyridine and 4-methoxybenzoyl chloride. Reaction yields (30–34% for Pd-catalyzed routes) depend on solvent polarity, temperature, and catalyst loading. Multi-step syntheses may achieve higher yields by isolating intermediates .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies methoxybenzoyl and methylpyridine substituents via chemical shifts (e.g., aromatic protons at δ 7.5–8.5 ppm).

- X-ray Diffraction : Resolves crystal packing and bond angles (e.g., dihedral angles between pyridine and benzoyl groups). Refer to analogous pyridine derivatives in for structural validation .

- Mass Spectrometry : Confirms molecular weight (theoretical: 243.27 g/mol) via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) alter the bioactivity of this compound derivatives?

- Methodological Answer :

- Replace the methoxy group with bromine (as in 4-(4-Bromobenzoyl)-2-methylpyridine) to study electronic effects. Use antimicrobial assays (e.g., MIC against E. coli) to compare activity. Bromine’s electron-withdrawing nature may enhance binding to bacterial enzymes .

- Computational docking (e.g., AutoDock Vina) predicts interactions with target proteins (e.g., cytochrome P450), validated via enzyme inhibition assays .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities from multi-step syntheses, which may skew bioassay results .

- Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability. Cross-validate findings using orthogonal methods (e.g., fluorescence quenching vs. SPR for binding affinity) .

Q. What computational strategies predict the compound’s supramolecular interactions in enzyme binding pockets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) using crystal structures of target enzymes (e.g., HIV-1 protease). Analyze hydrogen-bonding networks involving the methoxy and pyridine groups .

- QSAR Modeling : Train models on derivatives with varied substituents (e.g., methyl, bromo) to correlate structural features with IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.